Evidence 1: Specificity as the Documented Intermediate in Sorafenib Synthesis
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is the explicitly named and patented precursor for the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is in turn the essential building block for the multi-kinase inhibitor sorafenib (Nexavar®), as detailed in patent CN110885298B [1]. This established synthetic route provides a clear procurement rationale: any deviation in the starting material, such as the use of a different acetonitrile derivative, would constitute a new chemical entity and would not be covered under existing process validation or regulatory filings for this well-characterized route.
| Evidence Dimension | Reaction pathway fidelity / Regulatory starting material |
|---|---|
| Target Compound Data | Identified as the specific phenylacetonitrile precursor leading to 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)aniline or alternative phenylacetonitrile analogs |
| Quantified Difference | Validated synthetic pathway exists (Patent CN110885298B); alternative starting materials have no documented use in this specific pathway. |
| Conditions | Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate for sorafenib production. |
Why This Matters
For researchers and process chemists developing sorafenib analogs or scaling up existing syntheses, this compound is the only documented and validated starting material for this particular pathway, eliminating process risk and ensuring consistency with literature protocols.
- [1] CN110885298B. Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. View Source
